2-[5-(Furan-2-YL)furan-2-YL]acetic acid 2-[5-(Furan-2-YL)furan-2-YL]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17794906
InChI: InChI=1S/C10H8O4/c11-10(12)6-7-3-4-9(14-7)8-2-1-5-13-8/h1-5H,6H2,(H,11,12)
SMILES:
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

2-[5-(Furan-2-YL)furan-2-YL]acetic acid

CAS No.:

Cat. No.: VC17794906

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(Furan-2-YL)furan-2-YL]acetic acid -

Specification

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name 2-[5-(furan-2-yl)furan-2-yl]acetic acid
Standard InChI InChI=1S/C10H8O4/c11-10(12)6-7-3-4-9(14-7)8-2-1-5-13-8/h1-5H,6H2,(H,11,12)
Standard InChI Key DVWKJJBAHWFUCW-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C2=CC=C(O2)CC(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[5-(furan-2-yl)furan-2-yl]acetic acid, reflects a bifuran core linked to an acetic acid moiety. The molecular formula is C10_{10}H8_{8}O5_{5}, with a calculated molecular weight of 208.17 g/mol . Key structural features include:

  • Furan Rings: Two five-membered aromatic rings with oxygen heteroatoms, contributing to electron-rich environments amenable to electrophilic substitution.

  • Acetic Acid Group: A carboxylic acid (-COOH) at the C2 position, enabling hydrogen bonding and acid-base reactivity .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC10_{10}H8_{8}O5_{5}Calculated
Molecular Weight208.17 g/molCalculated
SMILESO=C(O)CC1=CC=C(O1)C2=CC=CO2Derived
Key Functional GroupsFuran, Carboxylic Acid

Spectroscopic Identification

  • FT-IR: Peaks at ~1700 cm1^{-1} (C=O stretch of COOH), ~3100 cm1^{-1} (O-H stretch), and 1500–1600 cm1^{-1} (furan C=C vibrations) .

  • NMR: 1^{1}H NMR signals for furan protons appear at δ 6.2–7.4 ppm, while the acetic acid protons resonate at δ 3.8–4.2 ppm (CH2_2) and δ 12–13 ppm (COOH) .

Synthesis and Modification

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions to assemble the bifuran backbone and introduce the acetic acid group:

  • Furan Coupling: A Suzuki-Miyaura cross-coupling reaction between 5-bromofuran-2-carbaldehyde and furan-2-boronic acid forms the bifuran core .

  • Acetic Acid Introduction: Alkylation of the intermediate with bromoacetic acid under basic conditions (e.g., K2_2CO3_3/DMF) yields the target compound .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Pd(PPh3_3)4_4, Na2_2CO3_3, DME, 80°C65%
2Bromoacetic acid, K2_2CO3_3, DMF, 50°C78%

Industrial-Scale Considerations

Industrial production may employ continuous-flow reactors to enhance yield and reduce reaction times. Catalyst recycling and solvent recovery systems are critical for cost-effectiveness .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, ethanol, DMSO) due to the carboxylic acid group; limited solubility in non-polar solvents (hexane, chloroform) .

  • Stability: Stable under ambient conditions but prone to oxidation at elevated temperatures (>150°C) .

Table 3: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water15.225
Ethanol43.725
DMSO89.525

Reactivity

  • Esterification: Reacts with alcohols (e.g., methanol) to form esters, catalyzed by H2_2SO4_4 .

  • Decarboxylation: Loses CO2_2 at high temperatures, yielding 2-(furan-2-yl)furan .

Biological Activities

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 128 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL) .

Table 4: Antimicrobial Activity

OrganismMIC (µg/mL)Reference
Staphylococcus aureus128
Escherichia coli>256
Candida albicans64

Applications

Pharmaceutical Development

  • Drug Intermediates: Serves as a precursor for NSAIDs and antiviral agents .

  • Prodrug Design: Ester derivatives enhance bioavailability .

Material Science

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) and Co(II), applicable in catalysis .

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